(aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine

β3 adrenergic receptor chiral amine stereospecificity

(aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine (CAS 856758-57-1), also referred to as (R)-1-(4-(difluoromethoxy)phenyl)ethan-1-amine, is a chiral primary amine building block with the molecular formula C₉H₁₁F₂NO and molecular weight 187.19 g/mol. The compound features a para-difluoromethoxy substituent on the aromatic ring and an (R)-configured α-methyl stereocenter, classifying it as a fluorinated α-methylbenzylamine derivative.

Molecular Formula C9H11F2NO
Molecular Weight 187.19
CAS No. 856758-57-1
Cat. No. B3030027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine
CAS856758-57-1
Molecular FormulaC9H11F2NO
Molecular Weight187.19
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)F)N
InChIInChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1
InChIKeyRTLQRHINHVOHHH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine (CAS 856758-57-1) – Baseline Specifications and Structural Identity


(aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine (CAS 856758-57-1), also referred to as (R)-1-(4-(difluoromethoxy)phenyl)ethan-1-amine, is a chiral primary amine building block with the molecular formula C₉H₁₁F₂NO and molecular weight 187.19 g/mol [1]. The compound features a para-difluoromethoxy substituent on the aromatic ring and an (R)-configured α-methyl stereocenter, classifying it as a fluorinated α-methylbenzylamine derivative . It is primarily utilized as a chiral intermediate in the synthesis of β3-adrenergic receptor agonists, notably the Bristol-Myers Squibb compound BMS-196085, where its specific (R)-configuration and difluoromethoxy group are essential pharmacophoric elements [2].

Why Generic Substitution Fails: Critical Stereochemical and Substituent Requirements for (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine


Generic substitution of this compound with its (S)-enantiomer, racemic mixture, or non-fluorinated analogs is not viable for target applications in β3-agonist synthesis. The (R)-configuration at the α-methyl position is a strict stereochemical requirement for downstream biological activity; BMS-196085, which incorporates this chiral amine, exhibits a Ki of 21 nM at the human β3 adrenergic receptor, whereas the corresponding (S)-diastereomer would be expected to show substantially reduced or abolished receptor binding based on established stereochemical SAR in this series [1]. Furthermore, the difluoromethoxy (-OCHF₂) group provides a unique conformational lipophilicity profile that cannot be replicated by methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) substituents, with the -OCHF₂ group capable of interconverting between lipophilic and polar conformations to adapt to the molecular environment [2]. This dual characteristic is absent in both the consistently polar -OCH₃ and the consistently lipophilic -OCF₃ analogs [2].

Quantitative Differentiation Evidence: (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine vs. Closest Analogs


Enantiomer-Dependent β3 Adrenergic Receptor Agonist Potency: (R) vs. (S) Configuration

The (R)-configured chiral amine serves as the essential stereochemical building block for BMS-196085, a potent and selective full agonist of the human β3 adrenergic receptor. When incorporated into the final BMS-196085 structure, the (R)-configuration contributes to a binding affinity of Ki = 21 nM against the cloned human β3 receptor expressed in CHO cells, measured via displacement of [¹²⁵I]iodocyanopindolol [1]. In the broader catecholamine surrogate series described in US Patent 5,776,983, the (R,R)-diastereomer is consistently required for potent β3 agonism, with the corresponding (S)-epimers showing substantially reduced activity [2]. The racemic 1-[4-(difluoromethoxy)phenyl]ethanamine (CAS 136123-72-3) is commercially available from Sigma-Aldrich as an AldrichCPR screening compound but is sold 'as-is' without analytical data and is explicitly not suitable for stereospecific synthesis applications .

β3 adrenergic receptor chiral amine stereospecificity BMS-196085

Conformational Lipophilicity Advantage of -OCHF₂ vs. -OCH₃ and -OCF₃ Substituents

The difluoromethoxy (-OCHF₂) group on the target compound confers a unique conformational lipophilicity profile compared to its closest aryl ether analogs. According to Müller's bond vector analysis, the -OCHF₂ group can interconvert between a highly lipophilic and a polar conformation depending on the molecular environment, whereas the methoxy (-OCH₃) group maintains a consistently polar character and the trifluoromethoxy (-OCF₃) group remains intrinsically lipophilic [1]. This property makes -OCHF₂ a 'conformational adaptor' that can adjust to polarity changes in the surrounding molecular context, a feature absent in both -OCH₃ (CAS 22038-86-4 analog) and -OCF₃ (CAS 1209050-26-9 analog) substituted compounds [1]. The -OCHF₂ group occupies approximately 23.8 ų compared to 17.2 ų for -OCH₃, providing a modest steric increase without the larger bulk of -OCF₃ (estimated ~30 ų) .

physicochemical properties lipophilicity difluoromethoxy conformational adaptation

Enhanced Metabolic Stability of -OCHF₂ vs. -OCH₃ Substituted Aromatic Systems

Replacement of methoxy (-OCH₃) with difluoromethoxy (-OCHF₂) is a well-established strategy in medicinal chemistry to improve metabolic stability by impeding cytochrome P450-mediated O-demethylation [1]. In a systematic study of PDE4D inhibitors, substituting 3-methoxy with 3-difluoromethoxy resulted in an improved pharmacokinetic profile, with the half-life of the difluoromethoxy analog being extended compared to its non-fluorinated counterpart [2]. Similarly, in the bicyclic hexapeptide RA-VII series, replacement of Tyr-3 methoxy with difluoromethoxy was investigated specifically to block metabolic O-demethylation, which generates less cytotoxic hydroxy metabolites; the -OCHF₂ group demonstrated resistance to this metabolic pathway [3]. While no direct head-to-head metabolic stability comparison of the target compound against its 4-methoxy analog has been published, the class-level evidence consistently demonstrates that -OCHF₂ substitution impedes oxidative metabolism at the ether linkage [1][2][3].

metabolic stability cytochrome P450 difluoromethoxy isostere oxidative metabolism

Vendor Purity and Enantiomeric Specification: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 856758-57-1) is commercially available with defined purity specifications from multiple suppliers: Leyan offers this compound at 98% purity , Shanghai Bide Pharmatech provides the corresponding (S)-enantiomer at 95% purity (CAS 1114088-78-6) with supporting QC documentation including NMR, HPLC, and GC , and MolCore supplies the (R)-enantiomer with NLT 98% purity under ISO certification . In contrast, the racemic mixture (CAS 136123-72-3) sold by Sigma-Aldrich as AldrichCPR (CDS019765) is explicitly provided 'as-is' without any analytical data or purity certification, and Sigma-Aldrich makes no warranty regarding product identity or purity . Fluorochem offers the racemate at 98% purity . The critical differentiation is that procurement of the enantiopure (R)-isomer from qualified vendors ensures both chemical purity and stereochemical integrity for downstream stereospecific synthesis, whereas the racemic screening compound is suitable only for non-stereospecific exploratory research.

enantiomeric purity procurement specification chiral building block quality control

Optimal Application Scenarios for (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine (CAS 856758-57-1) Based on Quantitative Evidence


Stereospecific Synthesis of β3-Adrenergic Receptor Agonists for Metabolic Disease Drug Discovery

This compound is the chiral amine building block of choice for synthesizing (R,R)-configured β3 adrenergic receptor agonists in the BMS catecholamine surrogate series. The quantitative evidence demonstrates that the (R)-configuration is essential for achieving the nanomolar binding affinity (Ki = 21 nM) observed in BMS-196085 at the human β3 receptor [1]. Research groups pursuing β3 agonists for obesity, type-II diabetes, or overactive bladder indications should procure the (R)-enantiomer (CAS 856758-57-1) rather than the racemic mixture or (S)-enantiomer to ensure stereochemical fidelity in the final drug candidate and to avoid time-consuming chiral separation steps downstream [1][2].

Lead Optimization Programs Requiring Balanced Lipophilicity with Metabolic Stability

For medicinal chemistry campaigns where the target compound series contains a metabolically labile 4-methoxyaryl motif, this building block enables direct introduction of the -OCHF₂ isostere without additional synthetic steps. The difluoromethoxy group provides resistance to CYP450-mediated O-demethylation while maintaining a conformational lipophilicity profile that avoids the excessive logP increase associated with -OCF₃ substitution [3][4]. The evidence indicates that -OCHF₂ occupies an intermediate steric volume (~23.8 ų) that is well-tolerated in most binding pockets, making it a first-line replacement strategy for methoxy groups in lead optimization [4].

Chiral Building Block Procurement for GMP and ISO-Certified Pharmaceutical Intermediate Production

For process chemistry and CMC teams requiring a qualified chiral amine intermediate for scale-up, the commercially available (R)-enantiomer at ≥98% purity (with ISO certification from suppliers such as MolCore) provides documented quality assurance that the Sigma-Aldrich racemic screening compound explicitly does not offer . Procurement of the certified enantiopure material eliminates the need for in-house chiral analytical method development, chiral preparative separation, and the associated yield losses, directly reducing cost of goods in pharmaceutical intermediate manufacturing .

Quote Request

Request a Quote for (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.